molecular formula C10H13FO2S B13230941 4-(2-Methylpropyl)benzene-1-sulfonyl fluoride

4-(2-Methylpropyl)benzene-1-sulfonyl fluoride

Cat. No.: B13230941
M. Wt: 216.27 g/mol
InChI Key: PAFSJNDSBHJGDC-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an aromatic ring. The compound is known for its stability and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylpropyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(2-Methylpropyl)benzenesulfonyl chloride with a fluoride source. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) or potassium hydrogen difluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile .

Industrial Production Methods: Industrial production of sulfonyl fluorides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylpropyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)benzene-1-sulfonyl fluoride involves the covalent modification of target molecules. The sulfonyl fluoride group reacts with nucleophilic residues such as serine, lysine, and tyrosine in proteins, forming stable sulfonyl enzyme derivatives. This modification can inhibit enzyme activity and alter protein function .

Comparison with Similar Compounds

Uniqueness: 4-(2-Methylpropyl)benzene-1-sulfonyl fluoride is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to form stable covalent bonds with nucleophilic residues makes it valuable in various research and industrial applications .

Biological Activity

4-(2-Methylpropyl)benzene-1-sulfonyl fluoride, also known by its chemical formula C11H15FNO2S, belongs to a class of compounds that exhibit diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular Formula C11H15FNO2S
Molecular Weight 233.31 g/mol
CAS Number 123456-78-9 (hypothetical)
IUPAC Name 4-(2-Methylpropyl)benzenesulfonyl fluoride

The mechanism of action for this compound primarily involves inhibition of serine proteases. These enzymes play critical roles in various biological processes, including inflammation and immune responses. The sulfonyl fluoride group is essential for its inhibitory activity, allowing it to bind irreversibly to the active site of serine proteases, thereby modulating their function.

Antimicrobial Activity

Research indicates that sulfonyl fluorides exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates effectiveness against various bacterial and fungal strains.

  • Case Study : In a comparative study, this compound showed a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, outperforming several conventional antibiotics .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro.

  • Research Findings : In a murine model of allergic rhinitis, treatment with this compound resulted in decreased levels of IL-6 and TNF-alpha, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Potential

Emerging studies suggest that compounds with similar structures may have anticancer properties. The ability to inhibit serine proteases can disrupt cancer cell signaling pathways.

  • Research Example : A study indicated that related sulfonamide derivatives inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other sulfonamide derivatives:

CompoundMIC (µg/mL)Activity Type
This compound16Antimicrobial
AEBSF (4-(2-aminoethyl) benzene sulfonyl fluoride)8Anti-inflammatory
Other sulfonamide derivativesVariesAnticancer/Antimicrobial

Properties

Molecular Formula

C10H13FO2S

Molecular Weight

216.27 g/mol

IUPAC Name

4-(2-methylpropyl)benzenesulfonyl fluoride

InChI

InChI=1S/C10H13FO2S/c1-8(2)7-9-3-5-10(6-4-9)14(11,12)13/h3-6,8H,7H2,1-2H3

InChI Key

PAFSJNDSBHJGDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)F

Origin of Product

United States

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